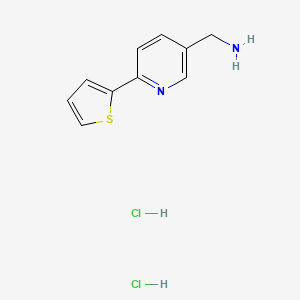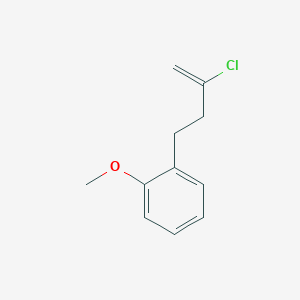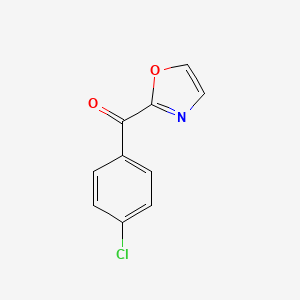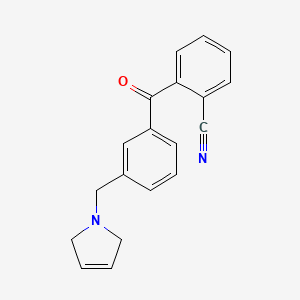
2-Chloro-2'-piperidinomethyl benzophenone
Descripción general
Descripción
2-Chloro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.8 g/mol. It is a derivative of benzophenone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a piperidinomethyl group attached .Chemical Reactions Analysis
Benzophenone derivatives, such as 2-Chloro-2’-piperidinomethyl benzophenone, can undergo various chemical reactions. For instance, 2-chlorobenzophenone can undergo reduction in the presence of LiAlH4 .Aplicaciones Científicas De Investigación
Photosensitized Electron Transfer Mechanisms A study by Kluge and Brede (1998) explored the photosensitized electron transfer from sterically hindered amines to the benzophenone triplet and its reversion in solvents of different polarity. This research highlights the fundamental photochemical processes involving benzophenone derivatives, providing a basis for understanding their behavior in various solvents and potential applications in photochemistry and photophysics Chemical Physics Letters.
Bioorganic Chemistry and Material Science Applications Dormán et al. (2016) reviewed the widespread applications of benzophenone photochemistry in bioorganic chemistry and material science. The unique photochemical properties of benzophenone photophores, including their ability to form stable covalent bonds upon light exposure, make them invaluable in mapping ligand-protein interactions, proteome profiling, and bioconjugation. This versatility underscores the potential of 2-Chloro-2'-piperidinomethyl benzophenone in creating advanced materials and tools for biological research Chemical Reviews.
Environmental Presence and Analysis Zhang et al. (2011) focused on the determination of benzophenone UV filters in the environment, highlighting the environmental persistence and potential risks of such compounds. Although not directly studying 2-Chloro-2'-piperidinomethyl benzophenone, this research underscores the importance of monitoring and understanding the environmental impact of benzophenone derivatives Environmental Science & Technology.
Graft Polymerization and Material Modification Hong et al. (2009) investigated the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This study demonstrates the potential of benzophenone derivatives in modifying the surface properties of textiles, suggesting applications in creating functional fabrics with enhanced characteristics European Polymer Journal.
Polymer Science for Proton Exchange Membranes Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives for potential use in proton exchange membranes. This research points to the application of benzophenone derivatives in fuel cell technology, demonstrating their utility in creating high-performance materials for energy applications Polymer.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUZDJJZGWTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643602 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-piperidinomethyl benzophenone | |
CAS RN |
804437-65-8 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1613621.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)









